molecular formula C11H10N2O B12082001 3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole CAS No. 4763-32-0

3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole

Cat. No.: B12082001
CAS No.: 4763-32-0
M. Wt: 186.21 g/mol
InChI Key: GTIHEVUOJUAQSA-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole is a heterocyclic compound that features both a dihydrobenzofuran and a pyrazole ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydrobenzofuran derivatives with hydrazine or substituted hydrazines in the presence of a catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole or dihydrobenzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole: A closely related compound with similar structural features but different substitution patterns.

    3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Imidazole: Another heterocyclic compound with an imidazole ring instead of a pyrazole ring.

    3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Triazole: A compound featuring a triazole ring, offering different chemical and biological properties.

Uniqueness

3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole is unique due to its specific combination of the dihydrobenzofuran and pyrazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic and industrial applications.

Properties

CAS No.

4763-32-0

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole

InChI

InChI=1S/C11H10N2O/c1-2-11-9(4-6-14-11)7-8(1)10-3-5-12-13-10/h1-3,5,7H,4,6H2,(H,12,13)

InChI Key

GTIHEVUOJUAQSA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=CC=NN3

Origin of Product

United States

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